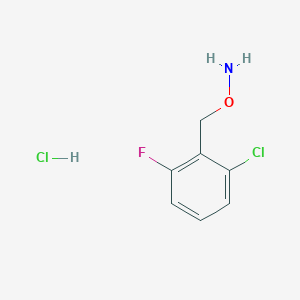![molecular formula C9H8N2O3 B1288156 5-氨基苯并[d]噁唑-2-甲酸甲酯 CAS No. 1035093-77-6](/img/structure/B1288156.png)
5-氨基苯并[d]噁唑-2-甲酸甲酯
描述
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
科学研究应用
Methyl 5-aminobenzo[d]oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Methyl 5-aminobenzo[d]oxazole-2-carboxylate, also known as 5-AMINO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER, primarily targets Bcl-2 proteins . Bcl-2 proteins are a family of proteins involved in the response to apoptosis, or programmed cell death. They play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with Bcl-2 proteins, inhibiting their function . This inhibition leads to an increase in the expression of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis . Additionally, it leads to the down-regulation of Bcl-2 .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-aminobenzo[d]oxazole-2-carboxylate is the apoptotic pathway . By inhibiting Bcl-2 proteins and increasing the expression of caspase-3, the compound triggers apoptosis, leading to cell death . This can have downstream effects on various cellular processes, particularly in the context of cancer, where controlling the rate of cell death can influence the growth and spread of tumors .
Result of Action
The result of Methyl 5-aminobenzo[d]oxazole-2-carboxylate’s action is the induction of apoptosis in cells, leading to cell death . This is achieved through the upregulation of caspase-3 and the downregulation of Bcl-2 . In the context of diseases like cancer, this can help control the growth and spread of tumors .
生化分析
Biochemical Properties
Methyl 5-aminobenzo[d]oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines. Furthermore, it can alter cellular metabolism by inhibiting key enzymes, thereby affecting the production of essential metabolites .
Molecular Mechanism
At the molecular level, Methyl 5-aminobenzo[d]oxazole-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often results in conformational changes that affect the biomolecule’s function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in detoxification processes, thereby influencing the compound’s own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of Methyl 5-aminobenzo[d]oxazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Methyl 5-aminobenzo[d]oxazole-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate typically involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Another method involves the cyclization of 2-aminophenylacetic acid derivatives with appropriate reagents to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of Methyl 5-aminobenzo[d]oxazole-2-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Methyl 5-aminobenzo[d]oxazole-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
相似化合物的比较
- Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
- Methyl 5-methoxybenzo[d]oxazole-2-carboxylate
- Methyl 5-ethoxybenzo[d]oxazole-2-carboxylate
Comparison: Methyl 5-aminobenzo[d]oxazole-2-carboxylate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as Methyl 5-chlorobenzo[d]oxazole-2-carboxylate and Methyl 5-methoxybenzo[d]oxazole-2-carboxylate, the amino derivative exhibits enhanced antimicrobial and anticancer properties. The presence of the amino group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHBHCSAFZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595032 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035093-77-6 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



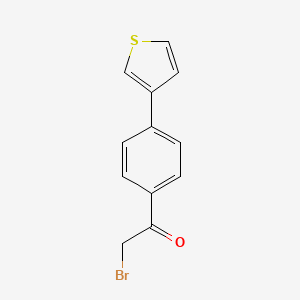
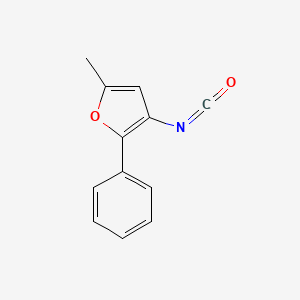

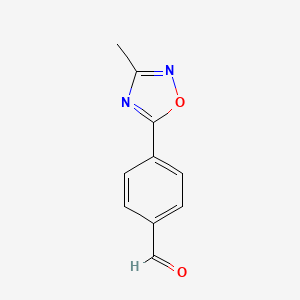
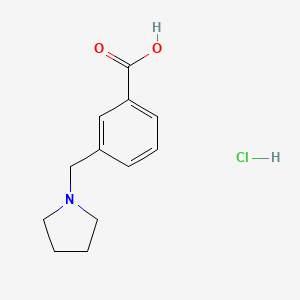
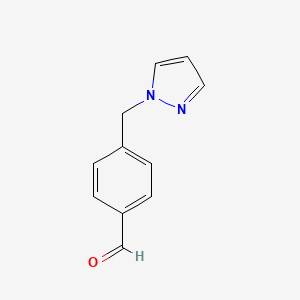

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
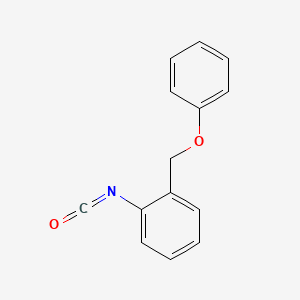

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)

